molecular formula C12H27AlO3 B8808397 Tri-sec-butoxyaluminum

Tri-sec-butoxyaluminum

Cat. No. B8808397
M. Wt: 246.32 g/mol
InChI Key: WOZZOSDBXABUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07315042B2

Procedure details

2-bromoanthraquinone (Formula XII, 35.2 g) was added to a 3-L, 3-necked flask fitted with a distillation head and receiver. The system was put under N2 and charged with cyclohexanol (1 L), and Al(O-sec-Bu)3 (375 mL). The mixture was heated until distillate began collecting in the receiver at a pot temperature of about 120° C. The distillation was continued until the pot temperature reached 162° C., and then cooled to 155° C. The reaction was stirred at 155° C. over 48 h, then cooled to 100° C. and poured into a large beaker containing methanol (MeOH) (1 L), water (400 mL) and concentrated HCl (200 mL). The off-white precipitate was collected on a filter frit (40-60 μm pores), washed with water (30 mL) and MeOH (1 L), and air-dried overnight. The product was dried further under vacuum to afford 22.4 g (71 percent yield). DSC data (scanned at 20° C./min): peak temp 220° C., ΔH=126 Jg−1. IR (KBr, strong abs only): 892, 741, 474 cm−1. 1H NMR (500 MHz, d6-Me2SO): δ 7.56 (m, 6 lines, 6-H, 8-H), 7.60 (dd, J=2.0 9.0 Hz, 7-H), 8.09 (m, 1-H, 3-H, 4-H), 8.39 (‘d’, J=1 Hz, 9-H), 8.57 (s, 5-H), 8.63 (s, 10-H).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.C1(O)CCCCC1.[Al](OC(CC)C)(OC(CC)C)OC(CC)C.[K+].[Br-]>>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
375 mL
Type
reactant
Smiles
[Al](OC(C)CC)(OC(C)CC)OC(C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 155° C. over 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a distillation head and receiver
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated until distillate
CUSTOM
Type
CUSTOM
Details
began collecting in the receiver at a pot temperature of about 120° C
DISTILLATION
Type
DISTILLATION
Details
The distillation
CUSTOM
Type
CUSTOM
Details
reached 162° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 100° C.
ADDITION
Type
ADDITION
Details
poured into a large beaker
ADDITION
Type
ADDITION
Details
containing methanol (MeOH) (1 L), water (400 mL) and concentrated HCl (200 mL)
CUSTOM
Type
CUSTOM
Details
The off-white precipitate was collected on a filter frit (40-60 μm pores)
WASH
Type
WASH
Details
washed with water (30 mL) and MeOH (1 L)
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was dried further under vacuum
CUSTOM
Type
CUSTOM
Details
to afford 22.4 g (71 percent yield)
CUSTOM
Type
CUSTOM
Details
220° C., ΔH=126 Jg−1

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
BrC1=CC2=CC3=CC=CC=C3C=C2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.